3-(3,4-Diethoxybenzylidene)-5-methyldihydrofuran-2(3h)-one
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Overview
Description
3-(3,4-Diethoxybenzylidene)-5-methyldihydrofuran-2(3h)-one is an organic compound that belongs to the class of benzylidene derivatives This compound is characterized by the presence of a benzylidene group attached to a dihydrofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Diethoxybenzylidene)-5-methyldihydrofuran-2(3h)-one typically involves the condensation of 3,4-diethoxybenzaldehyde with 5-methyldihydrofuran-2(3h)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Diethoxybenzylidene)-5-methyldihydrofuran-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Benzyl derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
3-(3,4-Diethoxybenzylidene)-5-methyldihydrofuran-2(3h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Diethoxybenzylidene)-5-methyldihydrofuran-2(3h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxybenzylidene derivatives
- 3,4-Diethoxybenzaldehyde
- 5-Methyldihydrofuran-2(3h)-one
Uniqueness
3-(3,4-Diethoxybenzylidene)-5-methyldihydrofuran-2(3h)-one is unique due to its specific structural features, such as the presence of both diethoxy and benzylidene groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H20O4 |
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Molecular Weight |
276.33 g/mol |
IUPAC Name |
(3Z)-3-[(3,4-diethoxyphenyl)methylidene]-5-methyloxolan-2-one |
InChI |
InChI=1S/C16H20O4/c1-4-18-14-7-6-12(10-15(14)19-5-2)9-13-8-11(3)20-16(13)17/h6-7,9-11H,4-5,8H2,1-3H3/b13-9- |
InChI Key |
VGJUBUXZLIIPIJ-LCYFTJDESA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/CC(OC2=O)C)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2CC(OC2=O)C)OCC |
Origin of Product |
United States |
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